molecular formula C6H2ClF2I B14031345 1-Chloro-2,3-difluoro-4-iodobenzene

1-Chloro-2,3-difluoro-4-iodobenzene

Cat. No.: B14031345
M. Wt: 274.43 g/mol
InChI Key: NIEBHWBSENPNTF-UHFFFAOYSA-N
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Description

1-Chloro-2,3-difluoro-4-iodobenzene is an organic compound with the molecular formula C6H2ClF2I. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-difluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene precursor. For instance, starting with 1-chloro-2,3-difluorobenzene, iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3-difluoro-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki coupling can yield biaryl compounds, while the Sonogashira coupling produces alkynyl-substituted benzenes .

Mechanism of Action

The mechanism by which 1-chloro-2,3-difluoro-4-iodobenzene exerts its effects is primarily through its reactivity with other chemical species. The presence of multiple halogens on the benzene ring makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison: 1-Chloro-2,3-difluoro-4-iodobenzene is unique due to the specific positioning of the halogen atoms on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications due to its specific electronic and steric properties .

Properties

Molecular Formula

C6H2ClF2I

Molecular Weight

274.43 g/mol

IUPAC Name

1-chloro-2,3-difluoro-4-iodobenzene

InChI

InChI=1S/C6H2ClF2I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H

InChI Key

NIEBHWBSENPNTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)F)I

Origin of Product

United States

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